chemical structure and properties of 8-Chloro-1,4-dioxaspiro[4.5]decane
chemical structure and properties of 8-Chloro-1,4-dioxaspiro[4.5]decane
An In-depth Technical Guide to 8-Chloro-1,4-dioxaspiro[4.5]decane: Synthesis, Properties, and Applications
Executive Summary
8-Chloro-1,4-dioxaspiro[4.5]decane is a functionalized heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Its rigid spirocyclic core, derived from cyclohexanone, serves as a valuable three-dimensional scaffold for the synthesis of complex molecular architectures. The presence of a chlorine atom at the C8 position provides a versatile chemical handle for introducing further molecular diversity through nucleophilic substitution reactions, while the dioxolane moiety acts as a stable protecting group for a ketone functionality. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis protocols, and applications as a key building block in the development of novel therapeutics.
Molecular Identity and Physicochemical Properties
Chemical Structure and Nomenclature
8-Chloro-1,4-dioxaspiro[4.5]decane is systematically named based on its spirocyclic nature, where the cyclohexane ring and the 1,3-dioxolane ring share a single carbon atom (the spiro atom). The numbering of the spiro[4.5]decane system begins in the smaller ring. The chlorine substituent is located at position 8 of the cyclohexane ring.
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IUPAC Name: 8-Chloro-1,4-dioxaspiro[4.5]decane
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CAS Number: 55724-03-3[1]
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Molecular Formula: C₈H₁₃ClO₂[1]
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Canonical SMILES: C1CC(CCC2(C1)OCCO2)Cl
The structure consists of a cyclohexane ring where the ketone at position 4 has been protected as an ethylene ketal. The chlorine atom at position 8 introduces a point of reactivity and can exist in either an axial or equatorial conformation, which can influence its reactivity profile.
Physicochemical Data Summary
Quantitative physical data for this specific compound is not extensively reported in publicly available literature. However, based on its structure and data from related compounds, the following properties can be summarized.
| Property | Value | Source |
| Molecular Weight | 176.64 g/mol | [1] |
| Appearance | Predicted to be a colorless to light yellow liquid or low-melting solid | Inferred |
| Solubility | Soluble in common organic solvents like chloroform, methanol, and dichloromethane | [2][3] |
| Storage | Recommended storage at 2-8°C, sealed in a dry environment | [1] |
Spectroscopic Profile (Predicted)
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¹H NMR: The spectrum is expected to show a complex multiplet region for the cyclohexane protons. A distinct singlet or narrow multiplet around 3.9 ppm would correspond to the four equivalent protons of the dioxolane ring (-O-CH₂-CH₂-O-). The proton attached to the carbon bearing the chlorine (C8-H) would appear as a multiplet, likely shifted downfield compared to the other methylene protons on the cyclohexane ring.
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¹³C NMR: The spectrum would feature eight distinct carbon signals. The spiro carbon (C5) would appear around 108-110 ppm. The carbons of the dioxolane ring (-O-C H₂-C H₂-O-) would resonate around 64 ppm. The carbon atom bonded to chlorine (C8) would be expected in the 50-60 ppm range. The remaining cyclohexane carbons would appear in the aliphatic region (20-40 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching vibrations around 2850-2950 cm⁻¹. A strong, characteristic C-O stretching band for the ketal group would be prominent in the 1050-1150 cm⁻¹ region.[9] A C-Cl stretching vibration would be expected in the fingerprint region, typically between 600-800 cm⁻¹.
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 176. The key diagnostic feature would be the presence of an M+2 peak at m/z = 178 with approximately one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom. Common fragmentation patterns would involve the loss of ethylene or cleavage of the dioxolane ring.[10]
Synthesis Protocol and Mechanistic Considerations
The synthesis of 8-Chloro-1,4-dioxaspiro[4.5]decane is logically achieved in a two-step sequence starting from the commercially available 1,4-cyclohexanedione monoethylene ketal (also known as 1,4-dioxaspiro[4.5]decan-8-one). This involves the reduction of the ketone to the corresponding alcohol, followed by a nucleophilic substitution to replace the hydroxyl group with a chloride.
Detailed Experimental Protocol
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol (Precursor)
This step involves the reduction of the ketone precursor. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation.
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Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) and dissolve it in methanol (or ethanol) at 0°C (ice bath).
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Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.
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Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
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Workup: Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the excess borohydride.
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Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1,4-dioxaspiro[4.5]decan-8-ol, which can often be used in the next step without further purification.[11]
Step 2: Synthesis of 8-Chloro-1,4-dioxaspiro[4.5]decane
This transformation is a classic conversion of an alcohol to an alkyl chloride. Thionyl chloride (SOCl₂) is a common and efficient reagent for this purpose.
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Setup: In a fume hood, dissolve the crude 1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq) from the previous step in an anhydrous aprotic solvent like dichloromethane (DCM) or diethyl ether. Cool the solution to 0°C.
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Chlorination: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the stirred solution. A small amount of pyridine may be added to neutralize the HCl byproduct.
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Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. The reaction typically proceeds to completion within a few hours.
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Workup: Carefully pour the reaction mixture over ice water to quench the excess thionyl chloride.
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Extraction: Separate the organic layer, and extract the aqueous layer with DCM.
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Purification: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 8-Chloro-1,4-dioxaspiro[4.5]decane.
Synthesis Workflow and Rationale
The choice of this two-step pathway is guided by efficiency and selectivity. NaBH₄ is chosen in Step 1 for its mildness and high selectivity for ketones, leaving the ketal protecting group intact. In Step 2, thionyl chloride provides a reliable method for converting a secondary alcohol to a chloride via an Sₙi or Sₙ2 mechanism, depending on the conditions, minimizing side reactions like elimination.
Caption: Synthetic workflow for 8-Chloro-1,4-dioxaspiro[4.5]decane.
Chemical Reactivity and Synthetic Utility
The synthetic value of 8-Chloro-1,4-dioxaspiro[4.5]decane stems from its dual functionality. The dioxaspiro moiety serves as a robust protecting group for a ketone, which can be deprotected under acidic conditions when needed. The primary site of reactivity is the carbon-chlorine bond, making the molecule an excellent electrophile for nucleophilic substitution reactions.
This allows for the introduction of a wide variety of functional groups, including amines, azides, thiols, and cyanides, at the C8 position. For instance, reaction with a primary or secondary amine can lead to the formation of substituted aminocyclohexane derivatives, which are common motifs in pharmacologically active compounds.[12]
The stereochemistry of the substitution (Sₙ1 vs. Sₙ2) will depend on the nature of the nucleophile, the solvent, and whether the chlorine atom is in an axial or equatorial position. This provides an opportunity for stereocontrolled synthesis.
Caption: Key reactivity pathways for 8-Chloro-1,4-dioxaspiro[4.5]decane.
Applications in Medicinal Chemistry and Drug Development
Spirocyclic systems are highly sought after in modern drug discovery. Their rigid, three-dimensional nature allows for precise positioning of substituents to optimize interactions with biological targets, often leading to improved potency and selectivity.[13] The 1,4-dioxaspiro[4.5]decane scaffold is a well-established building block in this context.[13][14][15]
While specific examples citing 8-Chloro-1,4-dioxaspiro[4.5]decane as a direct precursor are sparse, its utility can be inferred from the numerous applications of its derivatives. For example, related amino-functionalized dioxaspiro[4.5]decanes are instrumental in developing cathepsin S inhibitors, which are targets for inflammatory and neurological disorders.[13] This class of compounds is also used in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers, which are advanced tools in targeted protein degradation.[16] The chloro-derivative serves as a key intermediate to access these more complex, functionalized scaffolds.
Safety, Handling, and Storage
As a chlorinated organic compound, 8-Chloro-1,4-dioxaspiro[4.5]decane should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from analogous compounds suggest the following precautions.[17][18][19][20][21]
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Hazard Identification: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.
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Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[17] Recommended storage temperature is 2-8°C.[1]
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Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste.
Conclusion
8-Chloro-1,4-dioxaspiro[4.5]decane is a strategically important synthetic intermediate. Its structure combines a stable ketone protecting group with a reactive electrophilic center, providing a reliable entry point for the synthesis of diverse and complex molecules. Its value is particularly pronounced in medicinal chemistry, where the rigid spirocyclic scaffold it provides is crucial for designing next-generation therapeutic agents. Understanding its synthesis, reactivity, and handling is essential for researchers aiming to leverage this versatile building block in their scientific endeavors.
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PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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